7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831596
InChI: InChI=1S/C7H13N3/c1-6-2-4-10-5-3-8-7(10)9-6/h6H,2-5H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H13N3
Molecular Weight: 139.20 g/mol

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17831596

Molecular Formula: C7H13N3

Molecular Weight: 139.20 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
IUPAC Name 7-methyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C7H13N3/c1-6-2-4-10-5-3-8-7(10)9-6/h6H,2-5H2,1H3,(H,8,9)
Standard InChI Key DEDWQFCSCVYNMA-UHFFFAOYSA-N
Canonical SMILES CC1CCN2CCN=C2N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1698095-59-8) belongs to the imidazopyrimidine family, a class of nitrogen-containing heterocycles. The compound’s IUPAC name, 6-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine, reflects its partially hydrogenated bicyclic framework . Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₃N₃
Molecular Weight139.20 g/mol
SMILES NotationCC1CN=C2NCCN2C1
InChIKeyPYYFCCPPJAZNBM-UHFFFAOYSA-N

The saturated rings reduce aromaticity, enhancing solubility in polar solvents compared to fully aromatic analogs .

Stereoelectronic Features

The compound’s bicyclic system adopts a chair-like conformation in the pyrimidine ring, with the methyl group at C7 occupying an equatorial position to minimize steric strain . Nuclear magnetic resonance (NMR) studies of related imidazopyrimidines reveal distinct chemical shifts for methyl protons (δ ~2.1–2.4 ppm) and imidazole NH groups (δ ~7.7 ppm) . These features are critical for intermolecular interactions, such as hydrogen bonding with biological targets.

Synthetic Methodologies

Cyclocondensation of 2-Amino-4-methylpyrimidine

The most efficient route involves refluxing 2-amino-4-methylpyrimidine with phenacyl bromide derivatives in absolute ethanol (5 h, 78% yield) . Mechanistically, the amino group attacks the electrophilic carbonyl carbon of phenacyl bromide, followed by cyclodehydration to form the imidazopyrimidine core (Scheme 1) :

General Procedure :

  • Dissolve 2-amino-4-methylpyrimidine (1 equiv.) in ethanol.

  • Add phenacyl bromide (1 equiv.) and reflux for 5 hours.

  • Extract with chloroform, dry with Na₂SO₄, and recrystallize from ethyl acetate/ethanol.

This method prioritizes atom economy and avoids costly catalysts, making it scalable for industrial applications .

Alternative Routes Using Pyran-2-one Derivatives

Physicochemical Properties

Experimental data for 7-methyl-imidazopyrimidine remain limited, but computational models predict:

  • LogP (Partition Coefficient): ~0.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Polar Surface Area: 45 Ų, suggesting favorable solubility in aqueous media .

  • pKa: The imidazole nitrogen exhibits a pKa of ~6.5, enabling protonation at physiological pH.

Comparatively, the 5,7-diethyl-2-methyl analog (C₁₁H₂₁N₃) shows higher LogP (1.92) due to alkyl substituents, underscoring the role of methylation in tuning pharmacokinetics.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors, particularly targeting CDK4/6 in hormone receptor-positive breast cancer . Structure-activity relationship (SAR) studies highlight the necessity of the 7-methyl group for maintaining binding affinity .

Material Science

Imidazopyrimidines functionalized with electron-withdrawing groups exhibit tunable luminescence, enabling applications in organic light-emitting diodes (OLEDs) . The 7-methyl derivative’s rigid structure enhances thermal stability, with a decomposition temperature exceeding 300°C .

Challenges and Future Directions

Synthetic Optimization

Current yields (78%) could be improved via microwave-assisted synthesis or flow chemistry, reducing reaction times and byproduct formation .

Toxicological Profiling

In silico toxicity predictions (e.g., ProTox-II) indicate potential hepatotoxicity (Probability = 0.72), necessitating in vivo studies to validate safety .

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